1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound (molecular formula: C₃₃H₃₉N₅O₂, molecular weight: 498.659 g/mol) is a pyrido[1,2-a]benzimidazole derivative featuring a 3,4-dimethoxyphenethylamino group at position 1, a methyl group at position 3, and a long octyl chain at position 2. It was isolated from Ganoderma lucidum (lingzhi mushroom) extracts and identified via LC-MS, exhibiting moderate antioxidant activity (IC₅₀: 94.83 ppm) . Its structural complexity and substituent diversity make it a candidate for further pharmacological exploration, particularly in oxidative stress-related pathologies.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O2/c1-5-6-7-8-9-10-13-24-22(2)25(21-32)31-34-26-14-11-12-15-27(26)35(31)30(24)33-19-18-23-16-17-28(36-3)29(20-23)37-4/h11-12,14-17,20,33H,5-10,13,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIYISXJLNVBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile represents a class of benzimidazole derivatives that have garnered interest due to their potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C_{20}H_{26}N_{4}O_{2}
- Molecular Weight : 354.45 g/mol
The compound's structure features a pyrido-benzimidazole core with specific substitutions that are critical for its biological activity.
Research indicates that compounds within the benzimidazole class can exhibit various mechanisms of action:
- Inhibition of Reverse Transcriptase : Benzimidazole derivatives have been shown to inhibit HIV-1 reverse transcriptase (RT), which is crucial for viral replication. For instance, structural modifications at the C4 position significantly enhance inhibitory potency against both wild-type and resistant strains of HIV-1 .
- Anticancer Activity : Some benzimidazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The incorporation of specific substituents can lead to increased selectivity and potency against tumor cells while minimizing toxicity to normal cells.
Biological Activity Data
A summary of biological activity data for 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is presented below:
| Activity | IC50 (μM) | EC50 (μM) | TC50 (μM) |
|---|---|---|---|
| HIV-1 RT Inhibition | 0.2 | 0.44 | ≥100 |
| Cytotoxicity (CEM Cells) | N/A | N/A | 50 |
These values indicate a promising profile for antiviral activity with relatively low toxicity in preliminary tests.
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives similar to the compound :
- Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry reported that specific substitutions on the benzimidazole ring significantly affected antiviral potency. Compounds with methoxy groups at strategic positions demonstrated enhanced inhibitory effects against HIV-1 RT .
- Cytotoxicity Assays : Another investigation evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results suggested that modifications at the C2 position could lead to increased selectivity towards cancer cells while reducing off-target effects .
Structure-Activity Relationship (SAR)
The SAR analysis for benzimidazole derivatives has revealed several key insights:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at specific positions on the benzene ring generally enhances biological activity.
- Positioning of Functional Groups : Substituents at the C4 position consistently improve inhibitory activity against viral targets compared to other positions such as C5 or C6, where modifications often yield neutral or detrimental effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrido[1,2-a]benzimidazole Derivatives
Key structural analogs differ in substituents at positions 1, 2, and 3, influencing physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- In contrast, the 2-ethyl analog (C₂₅H₂₆N₄O₂) has lower molecular weight and may exhibit faster metabolic clearance .
- Halogenation : Chlorinated derivatives (e.g., C₁₅H₁₁Cl₂N₃) show increased electrophilicity, which could enhance DNA alkylation in anticancer contexts but raise toxicity concerns .
- Aromatic Substituents : Bromophenyl or methoxyphenyl groups (e.g., C₂₀H₁₄BrN₃O₃) correlate with higher antioxidant activity, surpassing the target compound’s IC₅₀ .
Research Findings and Implications
- Antioxidant Activity : The target compound’s moderate activity (IC₅₀: 94.83 ppm) is outperformed by bromophenyl/methoxyphenyl pyridin-2-one derivatives (79.05%) . This highlights the importance of electron-donating groups in radical scavenging.
- Anticancer Potential: Chlorinated and hydroxyethylamino derivatives show promise in preclinical anticancer studies, though toxicity profiles remain uncharacterized .
- ADMET Considerations : The octyl chain in the target compound may prolong half-life but increase hepatotoxicity risks. Adamantane-containing analogs could improve blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
